molecular formula C9H16O4 B165416 Ethyl 3-acetoxy-2-methylbutyrate CAS No. 139564-43-5

Ethyl 3-acetoxy-2-methylbutyrate

Cat. No. B165416
M. Wt: 188.22 g/mol
InChI Key: KYWLAHNPWLJLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetoxy-2-methylbutyrate, also known as ethyl 3-acetoxy-2-methylbutanoate or ethyl acetoacetate, is a chemical compound commonly used in organic synthesis. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. Ethyl 3-acetoxy-2-methylbutyrate is also used in the production of perfumes, cosmetics, and pharmaceuticals.

Scientific Research Applications

Microbial Production

  • Ethyl 3-acetoxy-2-methylbutyrate is used in microbial reduction processes. For instance, the production of (S)-ethyl 3-hydroxybutyrate from ethyl acetoacetate was achieved using bakers' yeast, offering a high yield and optical purity (Wipf et al., 1983).

Enzymatic and Chemical Synthesis

  • The compound serves as an intermediate in synthesizing various ACE inhibitors. A method for the kinetic resolution of its related compound, ethyl 2-hydroxy-4-phenylbutyrate, was developed using a lipase from Pseudomonas cepacia, suggesting its significance in pharmaceutical synthesis (Liese et al., 2002).
  • A study on the synthesis of 3-amino-2,3-dideoxytetrose derivatives utilized ethyl 2-amino-4,4-diethoxybutyrate, highlighting its role in the synthesis of complex molecules (David & Veyrières, 1970).

Biotechnology and Bioengineering

  • In the field of biotechnology, ethyl 3-acetoxy-2-methylbutyrate-related compounds are used for stereoselective synthesis. A study described a new technical synthesis for ethyl (R)-2-hydroxy-4-phenylbutyrate, demonstrating its potential in creating high-purity intermediates for medical purposes (Herold et al., 2000).

Analytical Chemistry Applications

  • The compound and its derivatives are also important in analytical chemistry. For instance, a study analyzed potential phenylacetone precursors like ethyl 3-oxo-2-phenylbutyrate, using gas chromatography/mass spectrometry, indicating its use in forensic and analytical applications (Tsujikawa et al., 2021).

Gas-Phase Elimination Kinetics

  • In a study focused on gas-phase elimination kinetics, compounds similar to ethyl 3-acetoxy-2-methylbutyrate were examined, providing insights into the reaction mechanisms and kinetics of such esters (Chuchani et al., 1995).

Sensory Evaluation in Food and Wine

  • In the food and wine industry, related esters like ethyl 2-hydroxy-3-methylbutanoate are studied for their sensory impact, demonstrating the relevance of such compounds in flavor and fragrance analysis (Gammacurta et al., 2018).

properties

CAS RN

139564-43-5

Product Name

Ethyl 3-acetoxy-2-methylbutyrate

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C9H16O4/c1-5-12-9(11)6(2)7(3)13-8(4)10/h6-7H,5H2,1-4H3

InChI Key

KYWLAHNPWLJLDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(C)OC(=O)C

Canonical SMILES

CCOC(=O)C(C)C(C)OC(=O)C

density

1.003-1.013

Other CAS RN

139564-43-5

physical_description

Clear, colourless liquid;  Fruity aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

synonyms

ETHYL3-ACETOXY-2-METHYLBUTYRATE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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